Calcium dichromate

Description

Properties

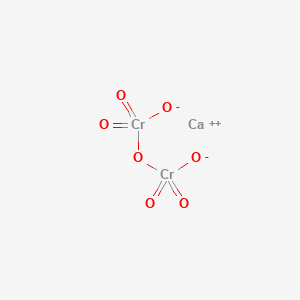

IUPAC Name |

calcium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2Cr.7O/q+2;;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMISVBXFFXBNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCr2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051719 | |

| Record name | Calcium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: Brownish-red deliquescent solid; Soluble in water; [Hawley] Trihydrate: orange-red solid; Not hygroscopic if pure; [Merck Index] | |

| Record name | Calcium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14307-33-6 | |

| Record name | Calcium dichromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXJ6T6P0L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium dichromate (CaCr₂O₇). The information is curated for professionals in research and development who require detailed data on this inorganic compound.

Physical Properties

This compound is an orange-red crystalline solid.[1] It is known to form several hydrates, with the trihydrate being a common form.[2][3][4] The anhydrous form is bipyramidal and not hygroscopic if pure, while the trihydrate is described as a brownish-red deliquescent solid.[2][4][5][6]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value/Description | Source |

| Molecular Formula | CaCr₂O₇ | [1][6] |

| Molar Mass | ~256.07 g/mol | [2][6] |

| Appearance | Bright orange-red crystalline solid.[1] | [1] |

| Density | 2.37 g/cm³ (d₄³⁰) | [2][5] |

| Melting Point | Decomposes above 100°C.[2][5] | [2][5] |

| Solubility in Water | Highly soluble.[1][2][5] | [1][2][5] |

| Solubility in Organic Solvents | Insoluble in ether and carbon tetrachloride.[2][5][7] Reacts with alcohol.[2][5] | [2][5][7] |

Chemical Properties

The chemical behavior of this compound is dominated by the presence of chromium in the +6 oxidation state, making it a strong oxidizing agent.[1][8]

Oxidizing Properties

The dichromate anion (Cr₂O₇²⁻) is a powerful oxidant, readily accepting electrons and causing the oxidation of other substances.[8] This process involves the reduction of chromium(VI) to the more stable chromium(III) state.[8][9] This property is exploited in various applications, including organic synthesis for the oxidation of alcohols.[8]

Reactivity and Decomposition

This compound exhibits hazardous reactivity with certain substances. For instance, it can react explosively with hydrazine.[1] It also dissolves in alcohol, leading to an immediate reduction of the dichromate.[2]

Upon heating, this compound decomposes. Above 100°C, it decomposes to calcium chromate (CaCrO₄) and chromium(VI) oxide (CrO₃).[2] Thermal decomposition ultimately emits toxic chromium oxide fumes.[5]

Chromate-Dichromate Equilibrium

In aqueous solutions, an equilibrium exists between the dichromate ion (Cr₂O₇²⁻) and the chromate ion (CrO₄²⁻). The position of this equilibrium is highly dependent on the pH of the solution.[8] In acidic conditions, the equilibrium shifts to favor the formation of the orange-red dichromate ion, while in alkaline conditions, the yellow chromate ion is the predominant species.[8]

Caption: Chromate-Dichromate Equilibrium in Aqueous Solution.

Experimental Protocols

Detailed experimental protocols for determining the specific properties of this compound are outlined below. These methodologies are based on standard analytical techniques for inorganic compounds.

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of deionized water in a temperature-controlled flask.

-

Equilibration: The solution is stirred continuously for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached and the solution is saturated.

-

Sampling: A known volume of the supernatant is carefully extracted using a filtered syringe to avoid undissolved solids.

-

Analysis: The concentration of chromium in the filtered sample is determined using a suitable analytical method, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Calculation: The solubility is then calculated in g/100 mL based on the measured concentration and the volume of the sample.

Caption: Experimental Workflow for Solubility Determination.

Synthesis of this compound

This compound can be synthesized in a laboratory setting via a salt metathesis reaction or by reacting calcium hydroxide with chromic acid.[1]

Industrial Production Method: [1]

-

Reaction: Calcium hydroxide (Ca(OH)₂) is reacted with chromic acid (H₂Cr₂O₇) under controlled temperature and pH conditions.

-

Equation: Ca(OH)₂ + H₂Cr₂O₇ → CaCr₂O₇ + 2H₂O

-

Control: The reaction conditions are carefully managed to ensure the complete conversion of reactants and to maximize the yield and purity of the final product.[1]

Caption: Industrial Synthesis of this compound.

Redox Titration to Determine Oxidizing Capacity

Objective: To quantify the oxidizing strength of a this compound solution.

Methodology:

-

Standardization: A standard solution of a reducing agent, such as ferrous ammonium sulfate (FAS), is prepared.

-

Titration Setup: A known volume of the this compound solution is acidified (typically with sulfuric acid) and placed in a flask. A redox indicator (e.g., diphenylamine) is added.

-

Titration: The FAS solution is titrated against the this compound solution. The endpoint is indicated by a sharp color change of the indicator.

-

Reaction: The dichromate ion is reduced to Cr³⁺, while Fe²⁺ is oxidized to Fe³⁺.

-

Cr₂O₇²⁻ + 14H⁺ + 6Fe²⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

-

-

Calculation: The concentration of the this compound solution, and thus its oxidizing capacity, can be calculated from the stoichiometry of the reaction and the volume of FAS used.

Safety and Handling

This compound, like other hexavalent chromium compounds, is classified as highly toxic, a carcinogen, and a mutagen.[4][10] It is an irritant and may be corrosive to the skin and respiratory tract.[4][6] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, must be worn when handling this compound.[11][12] It should be stored in a cool, dry, well-ventilated area away from combustible materials.[5][12]

References

- 1. This compound (14307-49-4) for sale [vulcanchem.com]

- 2. This compound(VI) [drugfuture.com]

- 3. This compound trihydrate | CaCr2H6O10 | CID 71586925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CaCr2O7 | CID 61731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - water (2/9) [chemister.ru]

- 8. This compound | High-Purity Reagent | Supplier [benchchem.com]

- 9. you-iggy.com [you-iggy.com]

- 10. Calcium chromate - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium dichromate (CaCr₂O₇), a compound with applications as a potent oxidizing agent. This document details established synthesis methodologies and a suite of analytical techniques for thorough characterization, aimed at providing researchers and professionals in drug development and other scientific fields with the necessary information for its preparation and analysis.

Synthesis of this compound

This compound can be synthesized through various methods, with the choice of method often depending on the desired scale and purity. The two primary approaches are the reaction of a calcium salt with a dichromate salt in an aqueous solution and the reaction of a calcium base with chromic acid.

Laboratory-Scale Synthesis: Reaction of Calcium Chloride with Sodium Dichromate

A common laboratory preparation involves a metathesis reaction between calcium chloride (CaCl₂) and sodium dichromate (Na₂Cr₂O₇).

Reaction:

CaCl₂(aq) + Na₂Cr₂O₇(aq) → CaCr₂O₇(aq) + 2NaCl(aq)

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a saturated solution of sodium dichromate by dissolving the appropriate amount of Na₂Cr₂O₇ in deionized water.

-

Prepare a concentrated solution of calcium chloride by dissolving CaCl₂ in deionized water.

-

-

Reaction:

-

Slowly add the calcium chloride solution to the sodium dichromate solution with constant stirring.

-

The reaction mixture is typically maintained at room temperature.

-

-

Isolation and Purification:

-

The resulting this compound can be isolated by fractional crystallization, taking advantage of the different solubilities of the products.

-

Concentrate the solution by gentle heating to induce crystallization of sodium chloride, which is less soluble than this compound at elevated temperatures.

-

Remove the precipitated sodium chloride by filtration.

-

Allow the filtrate to cool slowly to promote the crystallization of this compound trihydrate (CaCr₂O₇·3H₂O).

-

Collect the orange-red crystals of this compound trihydrate by filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Industrial-Scale Synthesis: Reaction of Calcium Hydroxide with Chromic Acid

For larger-scale production, the reaction of calcium hydroxide (Ca(OH)₂) with chromic acid (H₂Cr₂O₇) is often employed. Chromic acid is typically formed in situ from chromium trioxide (CrO₃).

Reaction:

Ca(OH)₂(s) + 2CrO₃(aq) → CaCr₂O₇(aq) + H₂O(l)

Experimental Protocol:

-

Preparation of Chromic Acid Solution:

-

Carefully dissolve chromium trioxide (CrO₃) in water to form a concentrated solution of chromic acid. This reaction is highly exothermic and should be performed with cooling.

-

-

Reaction:

-

Slowly add a slurry of calcium hydroxide to the chromic acid solution with vigorous stirring. The addition rate should be controlled to manage the exothermic nature of the reaction.

-

The pH of the solution should be carefully monitored and maintained in the acidic range to favor the formation of the dichromate ion.

-

-

Isolation and Purification:

-

The resulting this compound solution can be concentrated by evaporation.

-

Upon cooling, this compound will crystallize out of the solution.

-

The crystals are collected by filtration, washed with cold water, and dried.

-

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and physical properties. The following are key analytical techniques employed for this purpose.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | CaCr₂O₇ |

| Molar Mass | 256.07 g/mol |

| Appearance | Orange-red crystalline solid |

| Solubility in Water | Highly soluble |

| Decomposition Temperature | Decomposes upon heating |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to confirm the presence of the dichromate anion (Cr₂O₇²⁻) in solution, which exhibits characteristic absorption bands in the ultraviolet and visible regions.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute aqueous solution of the synthesized this compound of a known concentration.

-

Instrument Parameters:

-

Scan the absorbance of the solution over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.

-

Use deionized water as a blank reference.

-

-

Data Analysis: The aqueous solution of dichromate typically shows two main absorption bands. The spectrum should be compared to known spectra of dichromate solutions to confirm the presence of the Cr₂O₇²⁻ ion.

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition of this compound and its hydrates.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample into a TGA crucible.

-

Instrument Parameters:

-

Heat the sample from ambient temperature to a final temperature of around 1000 °C at a controlled heating rate (e.g., 10 °C/min).

-

The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidation.

-

-

Data Analysis: The TGA curve will show mass loss at specific temperatures corresponding to the loss of water of hydration and subsequent decomposition of the anhydrous salt. The percentage of mass loss at each step can be used to determine the number of water molecules in the hydrate and the decomposition products.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases present in the synthesized product and for assessing its purity.

Experimental Protocol:

-

Sample Preparation: Finely grind the crystalline this compound sample to a homogeneous powder.

-

Instrument Parameters:

-

Mount the powdered sample in a sample holder.

-

Collect the X-ray diffraction pattern over a specific 2θ range using a powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. The peak positions and relative intensities can be compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File™) to confirm the identity of the synthesized this compound and to identify any crystalline impurities.

Elemental Analysis

Elemental analysis is used to determine the elemental composition (Ca, Cr, O) of the synthesized compound, which provides a quantitative measure of its purity.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the dried this compound is submitted for analysis.

-

Instrumentation:

-

Calcium and chromium content can be determined using techniques such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Oxygen content is typically determined by pyrolysis.

-

-

Data Analysis: The experimentally determined weight percentages of each element are compared with the theoretical values calculated from the molecular formula of this compound. The closeness of the experimental and theoretical values is a direct indication of the purity of the sample.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | CaCr₂O₇ |

| Molar Mass | 256.07 g/mol |

| Appearance | Orange-red crystalline solid |

| Hydrated Form | Commonly exists as a trihydrate (CaCr₂O₇·3H₂O) |

| Solubility in Water | Highly soluble |

| Decomposition | Decomposes on heating to form calcium chromate (CaCrO₄) and chromium(VI) oxide (CrO₃) |

Visualizations

Caption: Laboratory synthesis workflow for this compound.

Caption: Workflow for the characterization of synthesized this compound.

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data considerations for the crystal structure analysis of calcium dichromate (CaCr₂O₇). While a definitive, publicly available crystal structure for this compound has not been identified in open-access crystallographic databases, this document outlines the expected chemical properties, a detailed experimental workflow for its determination, and presents data from analogous compounds to inform future research. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and crystallographic analysis of this compound.

Introduction

This compound, an inorganic compound with the formula CaCr₂O₇, is known for its strong oxidizing properties.[1] It is the calcium salt of dichromic acid. The dichromate anion (Cr₂O₇²⁻) consists of two corner-sharing CrO₄ tetrahedra.[2] The structure and bonding within the dichromate anion are well-understood, with terminal Cr-O bond distances of approximately 1.63 Å and bridging Cr-O distances of about 1.79 Å.[1] The Cr-O-Cr angle is typically around 124-128°.[1]

Physicochemical Properties of this compound

This compound is typically encountered in its hydrated forms and is characterized as an orange-red crystalline solid.[2][3] A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | CaCr₂O₇ | [2][3] |

| Molecular Weight | 256.07 g/mol | [3] |

| Appearance | Orange-red bipyramidal crystals (trihydrate) | [3] |

| Solubility | Very soluble in water; insoluble in ether and CCl₄. Dissolves in alcohol with reduction and in acetone with subsequent precipitation of calcium chromate. | [3] |

| Density | 2.370 g/cm³ (trihydrate at 30°C) | [3] |

| Decomposition | Decomposes above 100°C to calcium chromate (CaCrO₄) and chromium trioxide (CrO₃). | [3] |

Experimental Protocols

Synthesis and Crystal Growth of this compound

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. The following protocol outlines a general method for the synthesis and crystallization of this compound suitable for X-ray diffraction studies.

3.1.1. Synthesis

A common method for the synthesis of this compound is through a salt metathesis reaction in an aqueous solution.

-

Reactants: Calcium chloride (CaCl₂) and sodium dichromate (Na₂Cr₂O₇).

-

Procedure:

-

Prepare separate aqueous solutions of calcium chloride and sodium dichromate.

-

Slowly add the calcium chloride solution to the sodium dichromate solution with constant stirring.

-

The reaction proceeds as follows: CaCl₂ (aq) + Na₂Cr₂O₇ (aq) → CaCr₂O₇ (aq) + 2 NaCl (aq)

-

Concentrate the resulting solution by slow evaporation to induce precipitation of this compound, as it is highly soluble in water.

-

3.1.2. Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction can be achieved through various techniques. Slow evaporation is often a suitable method for water-soluble compounds like this compound.

-

Procedure:

-

Prepare a saturated or near-saturated solution of the synthesized this compound in deionized water.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean crystallizing dish or beaker.

-

Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant, slightly elevated temperature to facilitate slow crystal growth.

-

Monitor the container for the formation of well-defined single crystals over several days to weeks.

-

Single-Crystal X-ray Diffraction Analysis

The following protocol describes the general steps for determining the crystal structure of a suitable this compound single crystal using a modern X-ray diffractometer.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Procedure:

-

Crystal Mounting: Carefully select a well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Data is typically collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain the intensities of the individual reflections.

-

Apply corrections for Lorentz and polarization effects, as well as absorption.

-

Merge equivalent reflections to produce a final set of unique reflection data.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using least-squares methods. This involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

-

-

Crystallographic Data (Illustrative Example)

As the crystal structure of this compound is not publicly available, the crystallographic data for a well-characterized analogous compound, potassium dichromate (K₂Cr₂O₇), is presented in Table 2 for illustrative purposes. It is important to note that while the dichromate anion will have a similar geometry, the overall crystal packing, unit cell dimensions, and space group will differ for this compound.

| Parameter | Potassium Dichromate (K₂Cr₂O₇) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.445 |

| b (Å) | 7.376 |

| c (Å) | 13.367 |

| α (°) | 90.75 |

| β (°) | 96.21 |

| γ (°) | 97.96 |

| Volume (ų) | 711.7 |

| Z | 4 |

Visualizations

The following diagrams illustrate the general workflow for crystal structure determination and the logical steps involved in structure refinement.

Caption: Experimental workflow for crystal structure determination.

Caption: Logical flow of crystallographic structure refinement.

Conclusion

This technical guide provides a framework for the crystal structure analysis of this compound. While a published structure is not currently available, the protocols for synthesis, crystal growth, and single-crystal X-ray diffraction outlined herein, along with the illustrative data from potassium dichromate, offer a solid foundation for researchers to successfully determine its crystal structure. The determination of this structure would be a valuable contribution to the field of inorganic chemistry and materials science.

References

Navigating the Solubility of Calcium Dichromate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium dichromate (CaCr₂O₇) in organic solvents. Given the compound's strong oxidizing nature, its interaction with organic media is often characterized by reactivity rather than simple dissolution. This document consolidates available qualitative and quantitative data for this compound and related chromium compounds, outlines detailed experimental protocols for solubility determination in non-reactive solvents, and presents a visual workflow for a standard solubility testing method.

Introduction to this compound

This compound is an inorganic compound featuring a calcium ion (Ca²⁺) associated with a dichromate ion (Cr₂O₇²⁻). The presence of chromium in the +6 oxidation state endows the compound with powerful oxidizing properties.[1] While highly soluble in water, its solubility in organic solvents is limited and often complicated by chemical reactions.[1][2] Understanding this solubility and reactivity is crucial for its application in organic synthesis, as a catalyst, and as a corrosion inhibitor.[2]

Solubility Data

Quantitative solubility data for this compound in organic solvents is scarce in publicly available literature. This is largely due to the compound's tendency to react with and oxidize many organic solvents, particularly alcohols and ketones.

Qualitative Solubility Summary

Existing literature provides a qualitative assessment of this compound's solubility in several common organic solvents.

| Solvent | Solubility Description | Reference |

| Alcohols | Dissolves with immediate reduction of the dichromate. | [2] |

| Acetone | Dissolves with subsequent precipitation of calcium chromate (CaCrO₄). | [2] |

| Diethyl Ether | Insoluble. | [2] |

| Carbon Tetrachloride | Insoluble. | [2][3] |

| Hydrocarbons | Insoluble. | [2] |

This qualitative data highlights that for reactive solvents like alcohols and acetone, a true solubility measurement is precluded by chemical transformation of the solute.

Quantitative Data for a Related Compound: Calcium Chromate in Acetone

| Temperature (°C) | Solubility of Calcium Chromate ( g/100 g of acetone) |

| 0 | 4.5 |

| 10 | 2.25 |

| 20 | 1.83 |

| 25 | 1.49 |

| 30 | 0.83 |

Data sourced from Sciencemadness Wiki. This data is for calcium chromate, not this compound, and is provided for illustrative purposes.

Reactivity with Organic Solvents

The primary challenge in determining the solubility of this compound in many organic solvents is its high reactivity.

-

Alcohols : Primary and secondary alcohols are readily oxidized by dichromates in acidic conditions to form aldehydes and ketones, respectively. This reaction involves the reduction of Cr(VI) to the more stable Cr(III) state, which is often accompanied by a color change from orange-red to green.

-

Ketones : While generally more resistant to oxidation than alcohols, ketones like acetone can be oxidized by strong oxidizing agents such as acidified dichromate, particularly under heating. This can lead to the cleavage of the ketone into carboxylic acids.

Due to these reactions, when this compound is added to solvents like alcohols or acetone, the observed "dissolution" is actually a chemical transformation.

Experimental Protocol for Solubility Determination

For non-reactive organic solvents (e.g., hydrocarbons, chlorinated solvents), the solubility of this compound can be determined experimentally. The following protocol outlines a standard isothermal shake-flask method.

Objective: To determine the mass of this compound that dissolves in a given volume of a non-reactive organic solvent at a specified temperature to achieve a saturated solution.

Materials:

-

This compound (anhydrous)

-

Selected non-reactive organic solvent (e.g., hexane, dichloromethane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.2 µm)

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired constant temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to allow the excess solid to settle. This step is critical to avoid contamination of the liquid phase with undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is advisable to use a syringe fitted with a particle filter that is compatible with the solvent.

-

Quantification: Determine the concentration of this compound in the sampled aliquot. A common and straightforward method is gravimetric analysis: a. Weigh an empty, dry container. b. Transfer the filtered aliquot to the container. c. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at a gentle temperature or under reduced pressure) until the solute is completely dry. d. Weigh the container with the dried solute residue. e. The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Calculation: Calculate the solubility, typically expressed in grams per 100 mL or moles per liter of the solvent.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Safety Precautions:

-

This compound is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area or fume hood.

-

Organic solvents may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent and handle accordingly.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the isothermal shake-flask method.

Conclusion

The solubility of this compound in organic solvents is a complex topic dominated by the compound's high reactivity. For many common organic solvents, such as alcohols and ketones, chemical reactions like oxidation take precedence over simple physical dissolution, making traditional solubility measurements challenging. In non-reactive solvents, established experimental protocols like the isothermal shake-flask method can be employed to determine solubility. The lack of extensive quantitative data in the literature underscores the need for direct experimental determination for specific applications, paying careful attention to the potential for chemical interaction between the solute and the solvent. Researchers and professionals in drug development and materials science should prioritize preliminary reactivity tests before undertaking quantitative solubility studies.

References

In-Depth Technical Guide on the Thermal Decomposition Pathway of Calcium Dichromate

Introduction

Calcium dichromate is an inorganic compound with the formula CaCr₂O₇. Like other dichromates, it is a strong oxidizing agent due to the presence of chromium in the +6 oxidation state. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in various fields, including as a corrosion inhibitor and in catalysis. This technical guide provides a detailed, albeit inferred, overview of the thermal decomposition of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Inferred Thermal Decomposition Pathway

The thermal decomposition of this compound is likely a multi-step process. The proposed pathway involves the initial loss of any water of hydration, followed by the decomposition of the anhydrous salt into calcium chromate, chromium(III) oxide, and oxygen. At significantly higher temperatures, the resulting calcium chromate may further decompose.

Step 1: Dehydration

Commercial this compound can exist in a hydrated form. The first step in its thermal decomposition would be the loss of this water of crystallization.

CaCr₂O₇·nH₂O(s) → CaCr₂O₇(s) + nH₂O(g)

Step 2: Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound is expected to decompose in a manner analogous to potassium dichromate. This decomposition would yield calcium chromate (CaCrO₄), chromium(III) oxide (Cr₂O₃), and oxygen gas (O₂).

2CaCr₂O₇(s) → 2CaCrO₄(s) + Cr₂O₃(s) + ³/₂O₂(g)

Step 3: Decomposition of Calcium Chromate

Calcium chromate is known to be thermally stable.[1] Reports indicate its decomposition occurs at temperatures above 1000°C.[1][2] The decomposition products would likely be calcium oxide (CaO), chromium(III) oxide (Cr₂O₃), and oxygen (O₂).

4CaCrO₄(s) → 4CaO(s) + 2Cr₂O₃(s) + 3O₂(g)

Quantitative Data Summary

The following table summarizes the illustrative quantitative data for the inferred thermal decomposition pathway of this compound. The temperature ranges are estimates based on analogous compounds and should be experimentally verified.

| Stage | Temperature Range (°C) | Reaction | Theoretical Mass Loss (%) | Solid Products | Gaseous Products |

| 1 | 100 - 250 | CaCr₂O₇·nH₂O → CaCr₂O₇ + nH₂O | Dependent on 'n' | CaCr₂O₇ | H₂O |

| 2 | 400 - 600 | 2CaCr₂O₇ → 2CaCrO₄ + Cr₂O₃ + ³/₂O₂ | ~9.3% | CaCrO₄, Cr₂O₃ | O₂ |

| 3 | > 1000 | 4CaCrO₄ → 4CaO + 2Cr₂O₃ + 3O₂ | ~15.4% (of CaCrO₄) | CaO, Cr₂O₃ | O₂ |

Experimental Protocols

A definitive experimental protocol for the thermal decomposition of this compound is not available. However, a general methodology for analyzing the thermal decomposition of inorganic salts using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is provided below.

Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of an Inorganic Salt

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of the sample as a function of temperature.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

-

Microbalance with high sensitivity (e.g., ±0.1 µg).

-

Furnace capable of reaching at least 1200°C.

-

Gas flow controllers for inert (e.g., Nitrogen, Argon) and reactive (e.g., Air, Oxygen) atmospheres.

-

Sample crucibles (e.g., alumina, platinum).

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to facilitate uniform heating.

-

Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.

-

-

Instrument Setup:

-

Calibrate the TGA and DSC sensors according to the manufacturer's instructions.

-

Place the sample crucible on the sample holder and an empty reference crucible on the reference holder.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert gas like high-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 1200°C).

-

-

Data Acquisition: Continuously record the sample mass, temperature, and heat flow throughout the experiment.

-

-

Data Analysis:

-

TGA Curve: Plot the percentage of mass loss versus temperature. Each step in the curve represents a mass loss event. Determine the onset and end temperatures of each decomposition step.

-

DTG Curve: The first derivative of the TGA curve (DTG) shows the rate of mass loss. The peak of a DTG curve corresponds to the temperature of the maximum rate of decomposition.

-

DSC Curve: Plot the heat flow versus temperature. Endothermic peaks indicate heat absorption (e.g., melting, decomposition), while exothermic peaks indicate heat release (e.g., crystallization, oxidation).

-

Visualizations

Inferred Thermal Decomposition Pathway of this compound

Caption: Inferred multi-step thermal decomposition of this compound.

Experimental Workflow for TGA-DSC Analysis

Caption: General workflow for TGA-DSC analysis of inorganic salts.

References

A Technical Guide to the Synthesis of Calcium Dichromate: Discovery, History, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dichromate (CaCr₂O₇), a compound known for its potent oxidizing properties, has a rich history intertwined with the discovery of chromium itself. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of this compound. It details key experimental protocols for its preparation, presents available quantitative data in a structured format, and illustrates the synthetic pathways through a logical relationship diagram. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who require a thorough understanding of this important inorganic compound.

Introduction

This compound is an inorganic compound composed of a calcium cation (Ca²⁺) and a dichromate anion (Cr₂O₇²⁻). The presence of chromium in the +6 oxidation state within the dichromate ion imparts strong oxidizing properties to the compound. It typically appears as a bright orange-red crystalline solid and is highly soluble in water. This high solubility distinguishes it from other common dichromate salts like potassium dichromate. This compound is utilized as a corrosion inhibitor, a catalyst, and in the manufacturing of other chromium compounds.[1][2] The trihydrate (CaCr₂O₇·3H₂O) is a common form of this compound.[2][3]

Discovery and History

The history of this compound is intrinsically linked to the discovery of its constituent element, chromium.

-

1797-1798: Discovery of Chromium by Vauquelin: French chemist Louis Nicolas Vauquelin is credited with the discovery of chromium in 1797.[4] He isolated the element from a Siberian mineral known as "red lead" (crocoite, PbCrO₄).[4][5] In 1798, Vauquelin successfully isolated metallic chromium by heating chromium oxide with charcoal.[4] His work with chromates laid the foundation for the synthesis of various chromium compounds.

-

1950: Detailed Study by Hartford, Lane, and Meyer Jr.: A significant advancement in the understanding of this compound came in 1950 with the work of Winslow H. Hartford, Keith A. Lane, and William A. Meyer, Jr.[7] Their publication in the Journal of the American Chemical Society provided a detailed method for the preparation of this compound and characterized its properties, including its various hydrated forms.[2] This paper remains a key reference in the study of this compound.

Synthesis of this compound

Two primary methods have been established for the synthesis of this compound.

Method 1: Salt Metathesis Reaction

This laboratory-scale preparation involves a double displacement reaction between a soluble calcium salt, typically calcium chloride (CaCl₂), and a soluble dichromate salt, such as sodium dichromate (Na₂Cr₂O₇).

Reaction: CaCl₂ + Na₂Cr₂O₇ → CaCr₂O₇ + 2NaCl

The reaction is typically carried out in an aqueous solution. Due to the high solubility of this compound, the product is often isolated by concentrating the solution to induce precipitation.

Method 2: Reaction of a Calcium Salt with Chromic Acid

This method is commonly employed for industrial-scale production and involves the reaction of a calcium source, such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃), with chromic acid (H₂Cr₂O₇).

Reaction with Calcium Hydroxide: Ca(OH)₂ + H₂Cr₂O₇ → CaCr₂O₇ + 2H₂O

Reaction with Calcium Carbonate: CaCO₃ + H₂Cr₂O₇ → CaCr₂O₇ + H₂O + CO₂

Industrial processes often involve careful control of temperature and pH to ensure high yield and purity of the final product.

Experimental Protocols

Protocol for Synthesis via Salt Metathesis

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium dichromate (Na₂Cr₂O₇)

-

Distilled water

Procedure:

-

Prepare separate aqueous solutions of calcium chloride and sodium dichromate.

-

Slowly add the calcium chloride solution to the sodium dichromate solution with constant stirring.

-

Concentrate the resulting solution by heating to reduce the volume of water.

-

Allow the concentrated solution to cool, which will cause the less soluble sodium chloride to precipitate first.

-

Filter the solution to remove the precipitated sodium chloride.

-

Further concentrate the filtrate and cool to induce the crystallization of this compound.

-

Collect the this compound crystals by filtration and dry them appropriately.

Protocol for Synthesis via Reaction with Chromic Acid

Materials:

-

Chromic anhydride (CrO₃)

-

Calcium hydroxide (Ca(OH)₂)

-

Distilled water

Procedure:

-

Carefully dissolve chromic anhydride in distilled water to form a chromic acid solution. This reaction is exothermic and should be performed with cooling.

-

Prepare a slurry of calcium hydroxide in water.

-

Slowly add the calcium hydroxide slurry to the chromic acid solution with vigorous stirring. The reaction is exothermic, and the temperature should be controlled.

-

Monitor the pH of the solution. The reaction is typically complete when the pH is neutral or slightly acidic.

-

Filter the solution to remove any unreacted starting materials or impurities.

-

The resulting solution of this compound can be used directly or concentrated to obtain solid this compound. A patent for the production of calcium chromate describes a process where a 60% solution of this compound is first formed by adding 37 grams of calcium hydroxide to a solution of chromic anhydride in 200 cubic centimeters of water, which is then cooled.[8]

Quantitative Data

Quantitative data regarding the synthesis of this compound is not extensively available in the public domain. The following table summarizes the known physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | CaCr₂O₇ | [1] |

| Molar Mass (Anhydrous) | 256.07 g/mol | [2] |

| Molar Mass (Trihydrate) | 310.11 g/mol | [3] |

| Appearance | Bright orange-red crystalline solid | |

| Solubility in Water | Highly soluble | |

| Decomposition Temperature | Decomposes above 100°C | [2] |

| Density (Trihydrate) | 2.370 g/cm³ | [2] |

A study on the production of calcium chromate from calcium carbonate and sodium dichromate reported a purity of 99.5% and a yield approaching 100% under optimized conditions (concentration of sodium dichromate ≥60% and molar ratio of sodium dichromate to calcium carbonate ≥1.05:1).[9] While this pertains to calcium chromate, it provides an indication of the high efficiency achievable in related chromium compound syntheses.

Visualization of Synthesis Pathways

The logical relationships between the reactants and products in the synthesis of this compound can be visualized as follows:

Caption: Synthesis pathways for this compound.

Conclusion

The synthesis of this compound has evolved from the early explorations of chromium chemistry to well-established laboratory and industrial methods. While detailed quantitative data on reaction yields and efficiencies remains somewhat limited in publicly accessible literature, the fundamental principles and protocols for its synthesis are well understood. This guide provides a solid foundation for researchers and professionals working with this versatile oxidizing agent, summarizing its historical context, key synthetic routes, and essential properties. Further research to quantify the efficiency of various synthetic approaches would be a valuable contribution to the field.

References

- 1. This compound | CaCr2O7 | CID 61731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(VI) [drugfuture.com]

- 3. This compound trihydrate | CaCr2H6O10 | CID 71586925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WebElements Periodic Table » Chromium » historical information [winter.group.shef.ac.uk]

- 5. Discovery - Chromium [chromiumcrazy.weebly.com]

- 6. lindahall.org [lindahall.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US2346493A - Manufacture of calcium chromate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Theoretical Insights into the Bonding and Structure of Calcium Dichromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the bonding and structure of calcium dichromate (CaCr₂O₇). Due to a scarcity of direct experimental and theoretical studies on this specific compound, this paper synthesizes information from related dichromate systems and outlines a robust computational methodology for its detailed investigation. This guide is intended to serve as a foundational resource for researchers interested in the unique properties of dichromate salts and their potential applications.

Introduction: The Dichromate Anion

The dichromate anion, Cr₂O₇²⁻, is a well-known oxidizing agent, and its salts are of significant interest in various chemical and industrial processes. The anion is characterized by two tetrahedral CrO₄ units sharing a common oxygen atom.[1] The bonding within the dichromate anion is complex, involving a combination of covalent and ionic interactions. The high oxidation state of chromium (+6) makes it a strong electron acceptor, which is fundamental to its oxidizing properties.

The interaction of the dichromate anion with counter-ions, such as the divalent calcium cation (Ca²⁺), plays a crucial role in determining the overall crystal structure, stability, and reactivity of the resulting salt. Understanding these interactions at a molecular level is key to predicting and controlling the properties of this compound.

Theoretical Framework for Studying this compound

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful toolkit for investigating the electronic structure and properties of materials like this compound.[2][3] A typical theoretical workflow for such a study is outlined below.

Bonding and Structural Characteristics of the Dichromate Anion

The dichromate anion consists of two chromium atoms bridged by an oxygen atom, with six terminal oxygen atoms. The terminal Cr-O bonds are generally shorter and have more double-bond character compared to the bridging Cr-O bonds.

The Role of the Calcium Cation

The presence of a divalent cation like Ca²⁺ is expected to influence the geometry and electronic structure of the dichromate anion. The electrostatic interaction between the positively charged calcium ion and the negatively charged oxygen atoms of the dichromate anion will likely lead to a distortion of the anion's symmetry and a shift in its vibrational frequencies. Theoretical modeling of this interaction is crucial for a complete understanding of this compound.

Proposed Computational Methodology

Given the lack of a definitive crystal structure for this compound, a robust computational protocol is essential for theoretical investigations. The following methodology is proposed based on best practices in computational chemistry.[4]

Geometry Optimization

The initial step involves the optimization of the geometric structure of a model of this compound. This can be initiated from a hypothesized structure, possibly derived from known crystal structures of other dichromate salts or hydrated forms of this compound.

| Parameter | Recommended Setting | Rationale |

| DFT Functional | B3LYP or PBE0 | These hybrid functionals have shown good performance for calculating the vibrational spectra of organophosphates and other complex inorganic systems.[3] |

| Basis Set | 6-311+G(d,p) or larger | A triple-zeta basis set with diffuse and polarization functions is recommended to accurately describe the anionic nature and the polar bonds in the dichromate anion. |

| Solvation Model | IEFPCM or SMD | If studying the properties in solution, an implicit solvation model is necessary to account for the bulk solvent effects. |

Vibrational Frequency Calculations

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This will yield the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure corresponds to a true energy minimum.

Experimental Data for Validation

Experimental data is critical for validating the results of theoretical calculations. For this compound, the primary sources of relevant experimental data are vibrational spectroscopy and, if available, X-ray crystallography.

Vibrational Spectroscopy

An infrared spectrum of a hydrated form of this compound is available from the NIST WebBook.[5] This spectrum shows characteristic absorption bands that can be attributed to the stretching and bending modes of the Cr-O bonds in the dichromate anion. The presence of water of hydration will also contribute to the spectrum, which needs to be accounted for in theoretical models.

Table 1: Key Experimental IR Peaks for Hydrated this compound

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~950 | Asymmetric Cr-O terminal stretch |

| ~900 | Symmetric Cr-O terminal stretch |

| ~750 | Cr-O-Cr bridging stretch |

| Below 500 | Bending modes and lattice vibrations |

Note: These are approximate peak positions derived from the NIST spectrum and general knowledge of dichromate vibrational modes.

Bridging Theory and Experiment

The ultimate goal of theoretical studies is to provide a detailed interpretation of experimental observations and to predict properties that are difficult to measure. For this compound, this involves:

-

Assigning Vibrational Modes: Comparing the calculated vibrational frequencies with the experimental IR (and ideally Raman) spectra to assign the observed peaks to specific atomic motions.

-

Understanding Interionic Interactions: Analyzing the optimized geometry to quantify the influence of the Ca²⁺ cation on the bond lengths and angles of the dichromate anion.

-

Predicting Spectroscopic Features: Using the theoretical model to predict the full vibrational spectrum, including Raman active modes that may not have been experimentally observed.

The relationship between the theoretical model and experimental validation can be visualized as a feedback loop.

Conclusion and Future Directions

While direct theoretical and detailed experimental data on anhydrous this compound are limited, this guide provides a clear pathway for its comprehensive study. By leveraging established computational methodologies and comparing theoretical predictions with available spectroscopic data for hydrated forms and related compounds, a detailed understanding of the bonding and structure of this compound can be achieved.

Future research should prioritize obtaining a high-quality crystal structure of this compound or one of its hydrates. This would provide an invaluable benchmark for theoretical calculations. Additionally, acquiring a high-resolution Raman spectrum would offer complementary vibrational information to the existing IR data, enabling a more complete and accurate assignment of the vibrational modes. Such combined experimental and theoretical efforts will be crucial for unlocking a deeper understanding of this important inorganic compound.

References

- 1. This compound trihydrate | CaCr2H6O10 | CID 71586925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theoretical analysis of divalent cation effects on aptamer recognition of neurotransmitter targets - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound [webbook.nist.gov]

Spectroscopic properties of calcium dichromate (UV-Vis, IR, Raman).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of calcium dichromate (CaCr₂O₇), focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. While data specifically for this compound is limited, the spectroscopic characteristics are dominated by the dichromate anion (Cr₂O₇²⁻). Therefore, this guide leverages well-established data from analogous compounds, primarily potassium dichromate (K₂Cr₂O₇), to provide a comprehensive overview.

Introduction to Spectroscopic Analysis

Spectroscopy is a fundamental analytical tool for elucidating the structural and electronic properties of chemical compounds. For an inorganic salt like this compound, techniques such as UV-Vis, IR, and Raman spectroscopy provide complementary information. UV-Vis spectroscopy probes electronic transitions, IR spectroscopy identifies vibrational modes that cause a change in dipole moment, and Raman spectroscopy detects vibrational modes that involve a change in polarizability. Together, they offer a detailed fingerprint of the compound's molecular structure and bonding.

The following diagram illustrates the relationship between these spectroscopic techniques and the molecular information they provide.

General Workflow for Spectroscopic Analysis

A standardized workflow is crucial for obtaining reliable and reproducible spectroscopic data. The process begins with careful sample preparation, followed by acquisition of the spectrum and a blank for background correction, and concludes with data processing and analysis.

Phase Transitions of Calcium Dichromate Under Pressure: A Theoretical and Methodological Guide

Absence of specific experimental data for calcium dichromate under pressure based on the performed searches.

Introduction

This compound (CaCr₂O₇), an inorganic compound with strong oxidizing properties, is utilized in various industrial applications, including as a corrosion inhibitor and in the manufacturing of chromium compounds.[1][2] While its properties at ambient conditions are documented, its behavior under high pressure remains an unexplored frontier in materials science. The application of high pressure can induce profound changes in the crystal structure and electronic properties of materials, leading to novel phases with unique characteristics.[3][4] This guide provides a comprehensive theoretical framework and detailed experimental protocols for investigating the potential phase transitions of this compound under pressure. Although direct experimental data for CaCr₂O₇ is not yet available in scientific literature, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute such investigations. The methodologies and theoretical considerations presented are based on established principles of high-pressure science and analogies with related compounds like calcium chromate (CaCrO₄).[5][6]

Predicted Phase Transitions of this compound

Based on studies of analogous compounds, it is plausible to predict that this compound will undergo one or more phase transitions at elevated pressures. The dichromate anion (Cr₂O₇²⁻) itself, with its shared oxygen atom between two chromate tetrahedra, offers a flexible structural unit that can respond to compression through changes in bond angles and lengths.[7]

A potential phase transition pathway could involve a transformation to a more compact crystal structure, driven by the reduction of interatomic distances. This could manifest as a change in the coordination number of the calcium ion or a distortion of the dichromate anion.

Data Presentation

While quantitative data for the high-pressure phases of this compound are not available, the following tables summarize its known properties at ambient pressure and provide a hypothetical framework for the kind of data that would be collected in a high-pressure study.

Table 1: Known Properties of this compound at Ambient Pressure

| Property | Value | Reference |

| Molecular Formula | CaCr₂O₇ | [1][7] |

| Molar Mass | 256.07 g/mol | [1][8] |

| Appearance | Orange-red crystalline solid | [1][7] |

| Crystal System (Trihydrate) | Bipyramidal | [1] |

| Solubility in Water | Very soluble | [1] |

Table 2: Hypothetical Data for a Pressure-Induced Phase Transition in this compound

| Parameter | Ambient Phase (Phase I) | High-Pressure Phase (Phase II) |

| Transition Pressure (GPa) | - | Predicted: 5-15 GPa |

| Crystal System | Orthorhombic (example) | Monoclinic or Tetragonal (example) |

| Space Group | Pnma (example) | P2₁/c or I4/m (example) |

| Lattice Parameters (Å) | a = x, b = y, c = z | a' = x', b' = y', c' = z' (with x', y', z' < x, y, z) |

| Unit Cell Volume (ų) | V | V' (with V' < V) |

| Raman Active Modes (cm⁻¹) | Set of vibrational modes | New set of vibrational modes appearing/disappearing |

| Reversibility | - | Reversible or Quenchable to ambient conditions |

Note: The values and crystal systems in Table 2 are purely hypothetical and serve as a template for expected experimental results.

Experimental Protocols

The investigation of phase transitions under high pressure requires specialized equipment and techniques. The primary tool for such studies is the diamond anvil cell (DAC), which can generate pressures of hundreds of gigapascals on a microscopic sample.[9][10][11]

Sample Preparation and Loading

-

Sample Selection: A small, single crystal or a fine powder of this compound is selected.

-

Gasket Preparation: A metal gasket (e.g., stainless steel or rhenium) is pre-indented between the two diamond anvils to a desired thickness. A sample chamber is then drilled into the center of the indentation.[12]

-

Loading: The this compound sample is placed into the sample chamber along with a pressure-transmitting medium (e.g., a mixture of methanol and ethanol, or an inert gas like argon) to ensure hydrostatic conditions. A small ruby chip is also included as a pressure calibrant.[12]

-

Sealing: The DAC is sealed by tightening the screws, which applies force to the diamonds and pressurizes the sample chamber.

In-Situ High-Pressure X-Ray Diffraction (XRD)

-

Beamline Setup: The loaded DAC is mounted on a goniometer head at a synchrotron beamline, which provides a high-flux, high-energy X-ray beam.[13]

-

Data Collection: The DAC is exposed to the X-ray beam, and the diffraction pattern is collected on an area detector. Data is collected at various pressure points, which are determined by measuring the fluorescence of the ruby calibrant.[12]

-

Data Analysis: The collected diffraction patterns are integrated to produce one-dimensional diffraction profiles. These profiles are then analyzed to determine the crystal structure, lattice parameters, and unit cell volume at each pressure point. The appearance of new diffraction peaks or the disappearance of existing ones indicates a phase transition.[13]

In-Situ High-Pressure Raman Spectroscopy

-

Spectrometer Setup: The DAC is placed under a microscope coupled to a Raman spectrometer. A laser is focused onto the sample through the diamond anvil.[14][15]

-

Data Collection: Raman spectra are collected from the sample at various pressures. The pressure is again determined using the ruby fluorescence method.

-

Data Analysis: The positions and intensities of the Raman peaks are analyzed as a function of pressure. Abrupt changes in the Raman spectrum, such as the appearance of new modes, the splitting or merging of existing modes, or discontinuous shifts in peak positions, are indicative of a phase transition.[14][16]

Mandatory Visualization

References

- 1. This compound(VI) [drugfuture.com]

- 2. This compound | High-Purity Reagent | Supplier [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Pressure-Induced Phase Transitions in Sesquioxides [mdpi.com]

- 5. m08.iphy.ac.cn [m08.iphy.ac.cn]

- 6. [PDF] Pressure-induced structural phase transition in CaCrO4: Evidence from Raman scattering studies | Semantic Scholar [semanticscholar.org]

- 7. This compound (14307-49-4) for sale [vulcanchem.com]

- 8. This compound | CaCr2O7 | CID 61731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. High Pressure Macromolecular Crystallography | Encyclopedia MDPI [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. High Pressure [fkf.mpg.de]

- 13. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. uhp.iphy.ac.cn [uhp.iphy.ac.cn]

Methodological & Application

Applications of Dichromate Salts in Organic Synthesis: Focus on Alcohol Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichromate salts are powerful oxidizing agents that have historically been employed in organic synthesis. The chromium(VI) center in the dichromate anion (Cr₂O₇²⁻) is responsible for its oxidative capacity. While potassium and sodium dichromate are the most commonly cited salts for these reactions, this document will focus on the general application of dichromate salts, which is broadly applicable to calcium dichromate, in the oxidation of alcohols to aldehydes and ketones. It is important to note that while the general reactivity is expected to be similar, specific experimental protocols for this compound are not widely reported in the scientific literature. Therefore, the following protocols are based on established procedures for other dichromate salts and should be adapted and optimized for specific substrates when using this compound.

Core Application: Oxidation of Alcohols

The primary application of dichromate salts in organic synthesis is the oxidation of primary and secondary alcohols.

-

Primary Alcohols: Can be oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions. To obtain the aldehyde, the product is typically distilled off as it is formed to prevent over-oxidation.

-

Secondary Alcohols: Are oxidized to ketones. Ketones are generally stable to further oxidation under these conditions.

-

Tertiary Alcohols: Are resistant to oxidation by dichromate salts under standard conditions.

The general transformation is depicted below:

Experimental Protocols

The following are generalized protocols for the oxidation of a primary and a secondary alcohol using an acidified dichromate solution. Safety Precaution: Chromium(VI) compounds are highly toxic and carcinogenic. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde (e.g., Ethanol to Acetaldehyde)

This protocol is designed to favor the formation of the aldehyde by removing it from the reaction mixture as it is formed.

Materials:

-

Primary alcohol (e.g., ethanol)

-

Dichromate salt (e.g., this compound)

-

Concentrated sulfuric acid

-

Water

-

Distillation apparatus

-

Heating mantle

-

Ice bath

Procedure:

-

Prepare the oxidizing solution by carefully and slowly adding concentrated sulfuric acid to a solution of the dichromate salt in water, with cooling.

-

In a round-bottom flask, place the primary alcohol.

-

Set up a distillation apparatus with the round-bottom flask containing the alcohol.

-

Gently heat the alcohol.

-

Slowly add the acidified dichromate solution from a dropping funnel to the heated alcohol.

-

The aldehyde, having a lower boiling point than the alcohol, will distill over as it is formed.

-

Collect the distillate in a receiver cooled in an ice bath.

-

The reaction is complete when the orange color of the dichromate solution turns green, indicating the formation of Cr³⁺ ions.

-

The collected distillate can be further purified by fractional distillation.

Protocol 2: Oxidation of a Secondary Alcohol to a Ketone (e.g., Cyclohexanol to Cyclohexanone)

Materials:

-

Secondary alcohol (e.g., cyclohexanol)

-

Dichromate salt (e.g., this compound)

-

Concentrated sulfuric acid

-

Water

-

Reflux apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Prepare the oxidizing solution by carefully and slowly adding concentrated sulfuric acid to a solution of the dichromate salt in water, with cooling.

-

In a round-bottom flask, place the secondary alcohol.

-

Slowly add the acidified dichromate solution to the alcohol with stirring. An exothermic reaction may occur, and the flask may need to be cooled in an ice bath to maintain the desired temperature.

-

Once the addition is complete, attach a reflux condenser and heat the mixture under reflux for a specified time (e.g., 1-2 hours) until the reaction is complete (indicated by a color change from orange to green).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ketone.

-

The crude product can be purified by distillation or chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the oxidation of alcohols using acidified dichromate solutions. The data is generalized from literature reports on sodium and potassium dichromate and should be considered as a starting point for optimization with this compound.

| Substrate | Product | Oxidizing Agent System | Typical Reaction Time (h) | Typical Yield (%) |

| Benzyl Alcohol | Benzaldehyde | Na₂Cr₂O₇ / H₂SO₄ / H₂O | 1 - 3 | 75 - 85 |

| Cyclohexanol | Cyclohexanone | Na₂Cr₂O₇ / H₂SO₄ / H₂O | 1 - 2 | 80 - 90 |

| 1-Butanol | Butyraldehyde | K₂Cr₂O₇ / H₂SO₄ / H₂O (distillation) | N/A | 45 - 55 |

| 2-Butanol | 2-Butanone | K₂Cr₂O₇ / H₂SO₄ / H₂O | 1 - 2 | 85 - 95 |

Experimental Workflow Visualization

The general workflow for the oxidation of a secondary alcohol followed by workup is illustrated in the diagram below.

Conclusion

Dichromate salts are effective reagents for the oxidation of primary and secondary alcohols. While this compound is less commonly used than its sodium and potassium counterparts, its chemical properties suggest it would be a viable oxidizing agent for these transformations. The provided protocols and data serve as a general guide for researchers interested in exploring the applications of dichromate salts in organic synthesis. Due to the toxicity of chromium(VI) compounds, researchers are encouraged to consider greener and less hazardous alternatives where possible.

Application Notes and Protocols: Calcium Dichromate as an Oxidizing Agent for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dichromate (CaCr₂O₇) is a strong oxidizing agent, analogous to other well-known dichromates like potassium and sodium dichromate.[1] The oxidizing power of this compound stems from the chromium(VI) center, which is readily reduced to chromium(III) during the oxidation of organic substrates. This property makes it a valuable reagent in organic synthesis, particularly for the oxidation of primary and secondary alcohols to aldehydes, carboxylic acids, and ketones.[2][3][4] The reaction is typically accompanied by a distinct color change from an orange solution of the dichromate(VI) ions to a green solution containing chromium(III) ions.[2]

While specific quantitative data and detailed protocols for this compound are not as widely published as for its potassium and sodium counterparts, the reactivity is expected to be very similar. Therefore, the following application notes and protocols are based on established procedures for dichromate salts, providing a strong framework for the use of this compound in the laboratory.

Data Presentation: Oxidation of Alcohols with Dichromate Salts

The following tables summarize representative quantitative data for the oxidation of primary and secondary alcohols using dichromate salts. These values can serve as a benchmark for designing experiments with this compound.

Table 1: Oxidation of Primary Alcohols

| Alcohol | Oxidizing Agent | Product | Reaction Conditions | Yield (%) | Reference |

| Benzyl Alcohol | Potassium Dichromate | Benzaldehyde | Acetic acid-water, 35°C | >85 | [5][6] |

| Ethanol | Potassium Dichromate | Ethanoic Acid | Excess oxidizing agent, reflux | Not specified | [3] |

| Ethanol | Sodium Dichromate/H₂SO₄ in DMSO | Ethanal | Room Temperature | High (not quantified) | [7] |

Table 2: Oxidation of Secondary Alcohols

| Alcohol | Oxidizing Agent | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclohexanol | Sodium Dichromate/H₂SO₄ | Cyclohexanone | 55-60°C | 33 | [8] |

| Propan-2-ol | Isoquinolinium Dichromate | Propanone | Dimethylformamide, 25°C | 83-89 | [9] |

| Cyclohexanol | Sodium Dichromate/H₂SO₄ | Cyclohexanone | Not specified | Not specified | [10] |

Experimental Protocols

Important Safety Note: Chromium(VI) compounds, including this compound, are highly toxic and carcinogenic.[11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Oxidation of a Primary Alcohol to a Carboxylic Acid (e.g., Ethanol to Ethanoic Acid)

This protocol describes the complete oxidation of a primary alcohol to a carboxylic acid using an excess of the oxidizing agent under reflux.

Materials:

-

Primary alcohol (e.g., ethanol)

-

This compound (or sodium/potassium dichromate)

-

Concentrated sulfuric acid

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Preparation of the Oxidizing Solution: In a round-bottom flask, dissolve the appropriate amount of this compound in water. Slowly and with cooling, add concentrated sulfuric acid. The amount of dichromate should be in stoichiometric excess relative to the alcohol.

-

Reaction Setup: Add the primary alcohol to the oxidizing solution in the round-bottom flask. Add a few boiling chips and attach a reflux condenser.

-

Heating: Gently heat the reaction mixture to reflux using a heating mantle. Maintain reflux until the color of the solution changes from orange to green, indicating the consumption of the dichromate. This may take several hours.[3]

-